molecular formula C24H23N3O2S2 B2404427 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1252817-12-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No. B2404427
M. Wt: 449.59
InChI Key: FSTLBHFOUHTZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . It has a molecular formula of C24H23N3O2S2 and a molecular weight of 449.59. It is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted at the 2-position with a sulfanyl group linked to an acetamide moiety, which is further substituted with a 3-phenylpropyl group.

Scientific Research Applications

Crystal Structures and Chemical Synthesis

Research on compounds within the thieno[3,2-d]pyrimidine class often explores their crystal structures to understand their conformation, which is crucial for predicting and rationalizing their chemical reactivity and interaction with biological targets. Studies such as those by Subasri et al. (2017) and Subasri et al. (2016) on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their molecular conformations, highlighting the importance of the thieno[3,2-d]pyrimidine core in achieving desired spatial arrangements for biological activity. These investigations provide a foundation for understanding how modifications to the thieno[3,2-d]pyrimidine structure, such as in the compound of interest, might influence its physical and chemical properties (Subasri et al., 2017) (Subasri et al., 2016).

Anticancer and Antimicrobial Applications

Several studies have demonstrated the potential of thieno[3,2-d]pyrimidine derivatives as anticancer and antimicrobial agents. For instance, the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their anticancer activities indicate the therapeutic potential of this chemical class. Horishny et al. (2021) and Kerru et al. (2019) have reported on derivatives showing potent and selective cytotoxic effects against leukemia cell lines, underscoring the applicability of thieno[3,2-d]pyrimidine scaffolds in developing new oncological treatments (Horishny et al., 2021) (Kerru et al., 2019).

Dual Inhibitory Activities

The compound's relevance is further highlighted by studies on analogs with dual inhibitory activities against key biological targets such as thymidylate synthase and dihydrofolate reductase. Gangjee et al. (2008) have synthesized compounds showing potent dual inhibitory activities, demonstrating the versatility of the thieno[3,2-d]pyrimidine scaffold in addressing multiple therapeutic targets, which could inspire future research into the compound of interest (Gangjee et al., 2008).

Future Directions

Thieno[3,2-d]pyrimidine derivatives, including this compound, are a topic of ongoing research due to their wide range of biological activities . Future research may focus on further elucidating the biological activities of these compounds, optimizing their synthesis, and investigating their potential as therapeutic agents.

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c28-21(25-14-7-12-18-8-3-1-4-9-18)17-31-24-26-20-13-15-30-22(20)23(29)27(24)16-19-10-5-2-6-11-19/h1-6,8-11,13,15H,7,12,14,16-17H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTLBHFOUHTZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

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